5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound bears the Chemical Abstracts Service registry number 927802-89-9 and possesses the molecular formula C₁₀H₁₁NO₄ with a molecular weight of 209.2 grams per mole. The systematic name reflects the structural hierarchy, beginning with the parent furan ring system and incorporating the pyrrolidinyl substituent through a methylene linker at the 5-position of the furoic acid framework.
The nomenclature complexity arises from the presence of multiple functional groups and ring systems within the molecular structure. The furan ring serves as the primary structural foundation, bearing a carboxylic acid group at the 2-position, which establishes the furoic acid designation. The pyrrolidinyl substituent contains a lactam functionality (2-oxo designation) that influences both the chemical reactivity and biological activity of the compound. This structural arrangement creates potential for conformational isomerism around the methylene bridge connecting the two ring systems.
Isomeric considerations for this compound encompass both conformational and configurational aspects. The methylene bridge between the furan and pyrrolidinone rings allows for restricted rotation, potentially leading to the formation of distinct conformational isomers under specific conditions. The presence of the amide fragment in related compounds has been shown to exhibit restricted rotation around the carbon-nitrogen bond, resulting in the formation of both E and Z conformers in solution. These conformational preferences significantly impact the three-dimensional structure and subsequently influence the compound's interaction with biological targets.
| Nomenclature Component | Description | Chemical Significance |
|---|---|---|
| 2-Furoic Acid | Parent furan ring with carboxylic acid | Primary structural framework |
| 5-Position Substitution | Methylene bridge attachment point | Determines connectivity pattern |
| 2-Oxo-1-pyrrolidinyl | Five-membered lactam ring | Provides pharmacophoric features |
| Methyl Bridge | Single carbon linker | Allows conformational flexibility |
Properties
IUPAC Name |
5-[(2-oxopyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9-2-1-5-11(9)6-7-3-4-8(15-7)10(13)14/h3-4H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDBXVGDUZOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid typically involves the following steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furfural as a starting material.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidinone and furan moieties through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate the coupling reactions, and purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The pyrrolidinone moiety can be reduced to pyrrolidine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies indicate that derivatives of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid exhibit significant antibacterial properties. Research has shown that this compound can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar furoic acid structures have demonstrated minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.
Pharmacological Applications
Neuropharmacology
There is emerging evidence that 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid may influence neurotransmitter systems, particularly through its interaction with AMPA receptors. Compounds that enhance AMPA receptor activity are being investigated for their potential in treating cognitive disorders and neurodegenerative diseases . This suggests a role for the compound in enhancing synaptic plasticity and memory functions.
Drug Delivery Systems
The compound's properties make it suitable for incorporation into biodegradable drug delivery systems. Research indicates that the controlled release of drugs can be achieved using polymers combined with furoic acid derivatives, allowing for sustained therapeutic effects over extended periods . This application is particularly relevant in the context of chronic disease management, where consistent drug levels are crucial.
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, its potential to inhibit certain hydroxylases has been explored, which could have implications for metabolic disorders . Such enzyme inhibition studies are vital for understanding the compound's broader biological effects.
Cocrystallization Techniques
The use of cocrystallization techniques with this compound has been investigated to enhance solubility and bioavailability of pharmaceuticals. By forming cocrystals with suitable co-formers, researchers aim to improve the physicochemical properties of drugs containing furoic acid derivatives . This approach is particularly valuable in pharmaceutical formulation development.
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the pyrrolidinone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid with key analogs, focusing on substituents, biological activities, and physicochemical properties:
Key Structural and Functional Insights :
Substituent Effects on Activity: TOFA’s long alkyl chain enables membrane permeability and ACC1 inhibition via allosteric binding . The pyrrolidinone-methyl group in the target compound may offer hydrogen-bonding interactions with enzymes, but its activity remains uncharacterized. 5-Formyl-2-furoic acid acts as a degradation intermediate, highlighting the reactivity of aldehyde substituents .
Solubility Trends: Polar substituents (e.g., trihydroxypropyl, pyrrolidinone) enhance water solubility, whereas lipophilic groups (e.g., tetradecyloxy, pentachlorophenoxy) reduce it .
Biological Target Specificity: TOFA’s ACC1 inhibition reduces malonyl-CoA, impairing fatty acid synthesis and promoting oxidation . Compounds with aromatic substituents (e.g., phenoxymethyl derivatives) may lack enzymatic affinity due to steric hindrance .
Research Findings and Implications
- TOFA’s Dual Role : While TOFA inhibits ACC1, its CoA ester (TOFyl-CoA) directly inhibits acetyl-CoA carboxylase, suggesting metabolite-driven activity . This contrasts with the target compound, which lacks a CoA-esterifiable group.
- Therapeutic Potential: Pyrrolidinone-containing analogs are prevalent in drug discovery (e.g., lactam-based kinase inhibitors), suggesting unexplored avenues for the target compound in metabolic or neurodegenerative diseases .
Biological Activity
5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid is derived from the furoic acid family, which is known for various biological activities. The compound's structure includes a pyrrolidine moiety that contributes to its pharmacological properties. The synthesis typically involves the reaction of 2-furoic acid derivatives with pyrrolidinyl ketones under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid derivatives. In vitro assays have shown that these compounds exhibit selective cytotoxicity against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). For instance:
- Cytotoxicity Assays : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was assessed using MTT assays, revealing significant reductions in cell viability, with some derivatives showing efficacy comparable to standard chemotherapeutics like cisplatin .
- Structure-Activity Relationship (SAR) : The presence of free amino groups in the structure has been correlated with enhanced anticancer activity while minimizing toxicity to non-cancerous cells. Compounds with specific substitutions (e.g., nitro groups) demonstrated the highest potency against A549 cells .
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| 5-Oxopyrrolidine Derivative A | A549 | 66 | |
| Compound B (with nitro groups) | A549 | 50 |
Antimicrobial Activity
The antimicrobial properties of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid have also been explored. It exhibits activity against multidrug-resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.
- In Vitro Testing : The compound was screened against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria .
The mechanisms underlying the biological activities of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid are still being elucidated:
- Anticancer Mechanism : The cytotoxic effects are believed to involve apoptosis induction in cancer cells through mitochondrial pathways and modulation of cell cycle progression.
- Antimicrobial Mechanism : Antibacterial activity may result from disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies and Clinical Relevance
While extensive clinical data on 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid is limited, preliminary findings suggest its potential in treating resistant infections and specific cancer types. Ongoing research aims to optimize its pharmacokinetic properties and enhance its therapeutic index.
Q & A
Q. What are the recommended synthetic routes for 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-furoic acid derivatives with 2-pyrrolidone via a methylene linker. A two-step approach is common:
Alkylation : React 2-furoic acid with chloromethylpyrrolidinone under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Optimization tips:
-
Catalyst Screening : Test phase-transfer catalysts like TBAB to enhance alkylation efficiency.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis to remove residuals.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 70°C | 65–70 | 85–90 |
| 2 | Ethanol recrystallization | 55–60 | ≥95 |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid?
- Methodological Answer :
- ¹H NMR :
- Furan protons: Doublet at δ 6.5–7.0 ppm (J = 3.6 Hz, furan H-3 and H-4) .
- Pyrrolidinone protons: Multiplet at δ 2.5–3.5 ppm (methylene linker and pyrrolidinone ring).
- ¹³C NMR :
- Carbonyl signals: 170–175 ppm (carboxylic acid), 175–180 ppm (pyrrolidinone C=O) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 224.1 (calculated for C₁₀H₁₁NO₄). Fragmentation peaks at m/z 152 (loss of pyrrolidinone) and 95 (furoate ion) .
Q. What analytical methods are suitable for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, gradient elution). Retention time ~8.2 min; monitor degradation products (e.g., hydrolyzed furoic acid) .
- Stability Testing :
- Thermal : Store at 25°C/60% RH for 6 months; <2% degradation via HPLC.
- Photolytic : Protect from UV light; amber vials reduce decomposition by 40% .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
-
Assay Standardization :
-
Use uniform MIC protocols (CLSI guidelines) for antimicrobial testing.
-
For anti-inflammatory assays, standardize LPS-induced TNF-α suppression models (e.g., RAW 264.7 cells) .
-
Metabolite Interference : Test if activity stems from the parent compound or metabolites (e.g., 5-hydroxymethyl derivatives) using LC-MS/MS .
- Data Table :
| Study Type | Model System | Observed Activity | Key Variables |
|---|---|---|---|
| Antimicrobial | S. aureus (ATCC 25923) | MIC = 32 µg/mL | pH 7.4, 37°C |
| Anti-inflammatory | RAW 264.7 cells | IC₅₀ = 12 µM | LPS concentration: 1 µg/mL |
Q. How do structural modifications (e.g., substituent variations on the pyrrolidinone ring) impact binding affinity to metabolic enzymes like acetyl-CoA carboxylase (ACC)?
- Methodological Answer :
- Computational Modeling : Perform docking studies (AutoDock Vina) with ACC (PDB: 3TVI). The pyrrolidinone carbonyl forms hydrogen bonds with Arg193 and Ser205.
- SAR Analysis :
- Electron-Withdrawing Groups (e.g., -Cl at pyrrolidinone C-3): Increase binding ΔG by 1.5 kcal/mol but reduce solubility.
- Methylene Linker Extension : Decreases activity due to steric clashes .
Q. What advanced techniques (e.g., X-ray crystallography, in silico metabolomics) elucidate the compound’s mechanism in lipid metabolism pathways?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with ACC to resolve binding motifs (resolution ≤2.0 Å). Requires high-purity compound (>99%) and PEG 3350 as precipitant .
- Metabolomics : LC-HRMS profiling in HepG2 cells identifies downstream metabolites (e.g., conjugation with glycine) and pathway enrichment (KEGG: map00561) .
Contradiction Analysis
Q. Why do some studies report potent activity in cancer models while others show negligible effects?
- Methodological Answer :
- Cell Line Variability : Sensitivity varies by cancer type (e.g., IC₅₀ = 8 µM in HT-29 vs. >50 µM in MCF-7). Test p53 status and ACC expression levels via qPCR .
- Compound Stability : Degradation in cell media (e.g., ester hydrolysis) reduces efficacy. Use fresh stock solutions and stability-monitored assays .
Methodological Best Practices
Q. What protocols minimize byproduct formation during large-scale synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
